

# JP-153: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JP-153**

Cat. No.: **B11934191**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JP-153**, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cell signaling, and drug discovery.

## Chemical Structure and Physicochemical Properties

**JP-153** is a synthetic small molecule with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one.[2][3] Its chemical structure and key physicochemical properties are summarized in the table below.

| Property         | Value                                                                                                                  |
|------------------|------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C21H19NO5                                                                                                              |
| Molecular Weight | 365.38 g/mol <a href="#">[1]</a>                                                                                       |
| CAS Number       | 1802937-26-3 <a href="#">[3]</a> <a href="#">[4]</a>                                                                   |
| Appearance       | Solid <a href="#">[4]</a>                                                                                              |
| Solubility       | Soluble in DMSO (10 mM) <a href="#">[4]</a>                                                                            |
| SMILES           | O1C(C2=CC(OC)=C(OC)C(OC)=C2)C2=CC=C3C(=C2NC1=O)C=CC=C3 <a href="#">[2]</a> <a href="#">[3]</a>                         |
| Storage          | Store solid powder at -20°C for up to 12 months.<br>In solvent, store at -80°C for up to 6 months. <a href="#">[4]</a> |

## Mechanism of Action: Inhibition of the Src-FAK-Paxillin Signaling Pathway

**JP-153** is a selective inhibitor of the Focal Adhesion Kinase (FAK)-paxillin interaction, which plays a crucial role in cell migration and proliferation.[\[4\]](#) Specifically, **JP-153** targets the Src-FAK-Paxillin signaling cascade, which is activated by Vascular Endothelial Growth Factor (VEGF).[\[1\]](#)[\[5\]](#) By disrupting the interaction between FAK and paxillin, **JP-153** inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[\[1\]](#)[\[4\]](#) This targeted inhibition ultimately leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[\[1\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

VEGF-induced Src-FAK-Paxillin signaling pathway and the inhibitory action of **JP-153**.

## Biological Effects

The primary biological effect of **JP-153** is the inhibition of angiogenesis, the formation of new blood vessels. This has been demonstrated through its ability to reduce VEGF-induced migration and proliferation in retinal endothelial cells.[1] In preclinical models, **JP-153** has been shown to inhibit retinal neovascularization, a key pathological process in neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.[2][4]

## Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **JP-153**. These are based on standard laboratory procedures and should be optimized for specific cell types and experimental conditions.

### Western Blotting for Phospho-Paxillin and Phospho-Akt

This protocol describes the detection of phosphorylated Paxillin (Y118) and Akt (S473) in retinal endothelial cells following treatment with VEGF and **JP-153**.



[Click to download full resolution via product page](#)

A typical workflow for Western blot analysis.

### Methodology:

- **Cell Culture and Treatment:** Human Retinal Endothelial Cells (HRECs) are cultured to 80-90% confluence. Cells are then serum-starved for 24 hours prior to treatment. Following serum starvation, cells are pre-treated with **JP-153** at various concentrations for 1 hour, followed by stimulation with VEGF (e.g., 50 ng/mL) for 15-30 minutes.
- **Cell Lysis:** After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
- **SDS-PAGE:** Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-paxillin (Y118), phospho-Akt (S473), total paxillin, total Akt, and a loading control (e.g., GAPDH).
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Data Analysis:** The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading

control.

## Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of **JP-153** on the migration of retinal endothelial cells in response to a chemoattractant.



[Click to download full resolution via product page](#)

Workflow for a Boyden chamber cell migration assay.

### Methodology:

- Cell Preparation and Treatment: HRECs are serum-starved for 24 hours. The cells are then harvested and resuspended in a serum-free medium containing various concentrations of **JP-153**.
- Seeding Cells: A cell suspension (e.g.,  $5 \times 10^4$  cells) is added to the upper chamber of a Transwell insert (with a porous membrane, e.g., 8  $\mu\text{m}$  pore size).
- Adding Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).
- Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator.
- Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
- Staining of Migrated Cells: The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
- Imaging and Quantification: The stained cells are imaged using a microscope, and the number of migrated cells is counted in several random fields of view. The results are expressed as the average number of migrated cells per field.

## Summary and Future Directions

**JP-153** is a promising small molecule inhibitor of the Src-FAK-Paxillin signaling pathway with demonstrated anti-angiogenic properties. Its ability to selectively target the FAK-paxillin interaction provides a novel therapeutic strategy for the treatment of neovascular eye diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in *in vivo* models of ocular neovascularization. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of **JP-153** and similar targeted inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Low Dose of Penfluridol Inhibits VEGF-Induced Angiogenesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JP-153: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11934191#chemical-structure-and-properties-of-jp-153\]](https://www.benchchem.com/product/b11934191#chemical-structure-and-properties-of-jp-153)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)